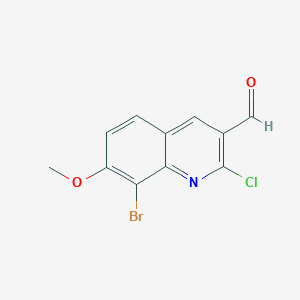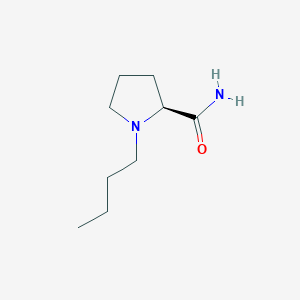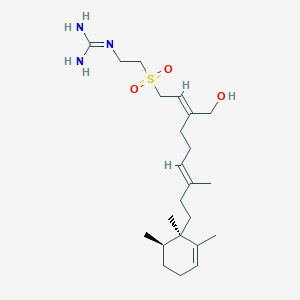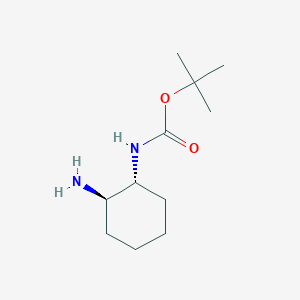
Ggbca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ggbca, also known as Gadolinium gallium oxide (Gd3Ga5O12), is a synthetic material that has gained significant attention in the scientific community due to its unique properties. Ggbca is a type of garnet crystal that has a high thermal stability, excellent mechanical properties, and a high melting point. This material is widely used in various scientific applications, including synthesis methods, scientific research, and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ggbca is not fully understood. However, it is believed that Ggbca acts by altering the magnetic properties of the surrounding tissue, which enhances the contrast in MRI images. Ggbca is also believed to interact with certain proteins and enzymes in the body, which may have therapeutic effects.
Biochemical and Physiological Effects:
Ggbca has been shown to have minimal biochemical and physiological effects on the body. However, there have been reports of adverse reactions in some patients, including allergic reactions, nephrogenic systemic fibrosis, and gadolinium deposition disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ggbca has several advantages for use in lab experiments. It has a high thermal stability, excellent mechanical properties, and a high melting point, making it ideal for use in high-temperature experiments. However, Ggbca is relatively expensive and may not be suitable for use in large-scale experiments.
Orientations Futures
There are several future directions for research on Ggbca. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for Ggbca in fields such as nanotechnology and biomedicine. Additionally, more research is needed to fully understand the mechanism of action of Ggbca and its potential therapeutic applications.
In conclusion, Ggbca is a synthetic material that has gained significant attention in the scientific community due to its unique properties. It has been extensively researched for its potential applications in various scientific fields, including magnetic resonance imaging and radiation detection. Although Ggbca has minimal biochemical and physiological effects on the body, there have been reports of adverse reactions in some patients. There are several future directions for research on Ggbca, including the development of new synthesis methods and the exploration of new applications in fields such as nanotechnology and biomedicine.
Méthodes De Synthèse
The synthesis of Ggbca can be achieved through various methods, including solid-state reaction, sol-gel method, and hydrothermal synthesis. The solid-state reaction method involves mixing the starting materials, such as gadolinium oxide and gallium oxide, and heating them at high temperatures to form the desired product. The sol-gel method involves the formation of a gel-like substance by hydrolyzing metal alkoxides, followed by drying and calcination to form the final product. The hydrothermal synthesis method involves the use of high-pressure and high-temperature conditions to form the desired product.
Applications De Recherche Scientifique
Ggbca has been extensively researched for its potential applications in various scientific fields. One of the most significant applications of Ggbca is in the field of magnetic resonance imaging (MRI). Ggbca is used as a contrast agent in MRI to enhance the visibility of certain tissues and organs. This material has also been used in the development of high-performance scintillation detectors for radiation detection.
Propriétés
Numéro CAS |
152684-54-3 |
|---|---|
Nom du produit |
Ggbca |
Formule moléculaire |
C19H27N3O6S |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoyl]-(2-carboxyethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H27N3O6S/c1-12-2-4-13(5-3-12)10-29-11-15(21)18(26)22(9-8-17(24)25)16(23)7-6-14(20)19(27)28/h2-5,14-15H,6-11,20-21H2,1H3,(H,24,25)(H,27,28)/t14-,15-/m0/s1 |
Clé InChI |
CBPVERYFFKJNMB-GJZGRUSLSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)N(CCC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N |
SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)N(CCC(=O)O)C(=O)CCC(C(=O)O)N)N |
SMILES canonique |
CC1=CC=C(C=C1)CSCC(C(=O)N(CCC(=O)O)C(=O)CCC(C(=O)O)N)N |
Synonymes |
gamma-glutaminyl-S-(4-methylbenzyl)cysteinyl-beta-alanine GGBCA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)

![2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one](/img/structure/B137070.png)





![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)
